N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Overview
Description
N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that features a combination of pyrazole, piperidine, and phenoxypropanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and piperidine rings, followed by their functionalization and coupling.
Synthesis of 1-ethylpyrazole-4-carboxylic acid: This can be achieved through the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation.
Formation of 1-(1-ethylpyrazole-4-carbonyl)piperidine: The carboxylic acid is then reacted with piperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Preparation of 3-phenoxypropanamide: This involves the reaction of phenol with 3-chloropropionyl chloride, followed by amidation with ammonia or an amine.
Coupling of the intermediates: The final step involves coupling the 1-(1-ethylpyrazole-4-carbonyl)piperidine with 3-phenoxypropanamide using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-(1-methylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
- N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-methoxypropanamide
- N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide
Uniqueness
N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
N-[2-[1-(1-ethylpyrazole-4-carbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-2-28-17-18(16-25-28)23(31)27-13-9-19(10-14-27)29-21(8-12-24-29)26-22(30)11-15-32-20-6-4-3-5-7-20/h3-8,12,16-17,19H,2,9-11,13-15H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCZZLGPNPXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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